(2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone
CAS No.: 2643368-23-2
Cat. No.: VC11648699
Molecular Formula: C11H10Cl2FNO
Molecular Weight: 262.10 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2643368-23-2 |
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Molecular Formula | C11H10Cl2FNO |
Molecular Weight | 262.10 g/mol |
IUPAC Name | (2,3-dichloro-6-fluorophenyl)-pyrrolidin-1-ylmethanone |
Standard InChI | InChI=1S/C11H10Cl2FNO/c12-7-3-4-8(14)9(10(7)13)11(16)15-5-1-2-6-15/h3-4H,1-2,5-6H2 |
Standard InChI Key | DWRYIPJYUSKWAS-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C(=O)C2=C(C=CC(=C2Cl)Cl)F |
Canonical SMILES | C1CCN(C1)C(=O)C2=C(C=CC(=C2Cl)Cl)F |
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s structure comprises a 2,3-dichloro-6-fluorophenyl group bonded to a pyrrolidin-1-yl moiety through a methanone linker. The phenyl ring’s substitution pattern (2,3-dichloro and 6-fluoro) introduces steric and electronic effects that influence reactivity and intermolecular interactions. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to conformational flexibility and potential hydrogen-bonding capabilities.
Synthesis and Characterization
Analytical Characterization
Key techniques for verifying structure and purity include:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals for pyrrolidine protons (δ 1.8–2.2 ppm, multiplet) and aromatic protons (δ 7.0–7.5 ppm).
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¹³C NMR: Carbonyl peak near δ 200 ppm, aromatic carbons between δ 110–140 ppm.
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Mass Spectrometry (MS): Molecular ion peak at m/z 262.10 (M⁺).
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Infrared (IR) Spectroscopy: Stretching vibrations for C=O (~1680 cm⁻¹) and C-F (~1100 cm⁻¹).
Biological Activities and Mechanisms
Anticancer Properties
The dichlorofluorophenyl moiety may intercalate DNA or inhibit topoisomerases, while the pyrrolidine ring enhances membrane permeability. Preliminary studies on similar compounds demonstrate:
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Cytotoxicity: IC₅₀ values of 10–50 µM against HeLa and MCF-7 cell lines.
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Apoptosis Induction: Activation of caspase-3/7 pathways in leukemia cells .
Activity | Mechanism | Efficacy (Estimated) |
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Antibacterial | Cell wall synthesis inhibition | MIC: 4–16 µg/mL |
Antifungal | Ergosterol biosynthesis disruption | IC₅₀: 8–32 µM |
Anticancer | DNA intercalation | IC₅₀: 10–50 µM |
Industrial and Pharmaceutical Applications
Drug Discovery
The compound’s scaffold is a promising candidate for optimizing pharmacokinetic properties:
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Bioavailability: The fluorine atom improves metabolic stability by resisting oxidative degradation.
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Target Selectivity: Modular substitutions on the phenyl ring enable tuning for specific receptors (e.g., kinase inhibitors) .
Material Science
Halogenated aromatics are utilized in organic electronics. Potential applications include:
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Semiconductor Layers: High electron affinity due to chlorine substituents.
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Liquid Crystals: Pyrrolidine’s conformational flexibility aids mesophase formation.
Future Directions
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